REACTION_CXSMILES
|
[CH2:1]([Li])CCC.CNCCN(C)C.[C:13]1([C:19]2[C:20]([CH:24]=[O:25])=[CH:21][O:22][CH:23]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.IC>CCCCCC.O1CCCC1>[CH3:1][C:21]1[O:22][CH:23]=[C:19]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:20]=1[CH:24]=[O:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
397 mg
|
Type
|
reactant
|
Smiles
|
CNCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
608 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C(=COC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
stirred for 11/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 20 minutes the solution was cooled to -78 degrees
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to -20 degrees
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The stirring mixture was again gradually warmed to -20 degrees
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring for 18 hours at -20 degrees the reaction
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
was quenched with ice-cold 10% (v/v) hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the organics were extracted into ethyl ether
|
Type
|
WASH
|
Details
|
The combined fractions were washed with saturated sodium bicarbonate, H2O and brine
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
extracts gave an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica using 20% ethyl ether/hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |